Formononetin-7-O-gentiobioside
Description
Contextualization within Isoflavonoid (B1168493) Glycoside Research
Formononetin-7-O-gentiobioside is classified as an isoflavonoid glycoside, a major group of naturally occurring phenolic compounds found predominantly in the plant family Fabaceae (legumes). biosynth.com Isoflavonoids are a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone. The parent compound of this glycoside is formononetin (B1673546), an O-methylated isoflavone (B191592). nih.govnih.gov
The distinguishing feature of this compound is the attachment of a gentiobiose sugar unit to the formononetin structure at the 7-hydroxyl position through an O-glycosidic bond. vulcanchem.com Gentiobiose is a disaccharide composed of two glucose units linked together. This glycosylation significantly impacts the compound's properties, most notably increasing its water solubility compared to its aglycone form, formononetin. vulcanchem.com The study of such glycosides is crucial as the sugar moiety can influence the bioavailability and metabolic pathways of the parent isoflavone within biological systems. The historical context of isoflavone research dates back to the 19th century with the isolation of ononin (B1677330) (formononetin-7-O-β-D-glucopyranoside), another closely related glycoside. nih.gov
Overview of Research Significance in Natural Products Chemistry and Plant Biology
In natural products chemistry, this compound is a subject of interest due to its specific biological activities. It has been isolated and identified from various leguminous plants, with a notable source being the root bark of Maackia amurensis. google.comresearchgate.net The process of isolating this compound often involves techniques like column chromatography on reverse-phase sorbents from plant extracts. google.com
Research has highlighted its potential pharmacological applications, particularly its antiplatelet and anticoagulant properties. google.com Studies have shown that it can weaken platelet aggregation and blood coagulation processes, suggesting its potential as a compound for further investigation in the context of cardiovascular health. google.comresearchgate.net Beyond these effects, it is also known to possess antioxidant and hepatoprotective properties. google.com
From a plant biology perspective, isoflavonoids and their glycosides are recognized for their roles in plant defense and physiological processes. biosynth.com Some isoflavonoids act as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack. plantechuk.co.uk While the specific ecological role of this compound is an area for further research, related compounds like formononetin accumulate in soybean leaves in response to insect herbivory, suggesting a defensive function. nih.gov The biosynthesis of these compounds in plants involves a series of enzymatic steps, including glycosylation by UDP-glycosyltransferases (UGTs), which attach sugar moieties to the isoflavone core. encyclopedia.pub
Chemical and Physical Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C28H32O14 | biosynth.com |
| Molecular Weight | 592.55 g/mol | biosynth.com |
| CAS Number | 228575-77-7 | biosynth.com |
| Synonyms | Saikoisoflavonoside A, 7-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | biosynth.com |
| Structure | An isoflavone (formononetin) linked to a gentiobiose disaccharide at the 7-O position. | vulcanchem.com |
Comparison with Related Compounds
This compound is part of a larger family of formononetin derivatives. The table below compares it with its aglycone and other glycosylated forms.
| Compound | Sugar Moiety | Position of Glycosylation | Notable Characteristics/Activities |
| This compound | Gentiobiose | 7-O | Anticoagulant, antiplatelet, antioxidant, hepatoprotective. vulcanchem.comgoogle.com |
| Formononetin | None (aglycone) | N/A | Parent isoflavone, lower water solubility, neuroprotective and anti-inflammatory effects. nih.govvulcanchem.comnih.gov |
| Ononin (Formononetin-7-O-glucoside) | Glucose | 7-O | Major isoflavone in various plants, anti-inflammatory and neuroprotective activities. wikipedia.orgnih.govcaymanchem.com |
| Formononetin 7-O-glucoside-6''-O-malonate | Malonyl-glucoside | 7-O | Plant metabolite found in species like Medicago sativa and Maackia amurensis, plays a role in plant defense. vulcanchem.combiosynth.comnih.gov |
Properties
CAS No. |
228575-77-7 |
|---|---|
Molecular Formula |
C28H32O14 |
Molecular Weight |
592.55 |
Synonyms |
Saikoisoflavonoside A; 7-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Natural Occurrence and Distribution
Plant Families and Species as Primary Sources
Formononetin-7-O-gentiobioside is a secondary metabolite found in the plant kingdom. Its distribution is primarily concentrated within specific plant families known for producing a wide array of isoflavonoids.
The primary plant family known to host this compound is the Leguminosae, or Fabaceae, family. vulcanchem.combiosynth.com This large and diverse family, commonly known as the legume, pea, or bean family, is well-documented for its production of isoflavones and their glycosidic derivatives. These compounds are often involved in the plant's defense mechanisms and symbiotic relationships. This compound is one of many such isoflavonoid (B1168493) glycosides synthesized by various members of this family. biosynth.com
Within the Leguminosae family, research has pinpointed several specific species as sources of isoflavonoid glycosides. However, the confirmed isolation of this compound is specific to a narrower range of plants.
The most definitive source of this compound is the roots of Maackia amurensis. researchgate.net This deciduous tree, native to East Asia, has been the subject of phytochemical investigations that have successfully isolated and identified the compound from its root and root bark extracts. researchgate.netmdpi.com One study noted that this compound was purified from an ethyl acetate (B1210297) extract of the tree's bark. mdpi.com Research focusing on the plant's constituents has repeatedly confirmed the presence of this specific glycoside.
| Plant Part | Extraction/Isolation Method | Key Finding | Citation |
|---|---|---|---|
| Roots | Bioassay-guided fractionation | Confirmed isolation of this compound. | researchgate.net |
| Bark | Purification from ethyl acetate extract using Sephadex LH-20 chromatography. | Successful purification of the compound, referred to as Formononetin-7-O-β-d-glucosy1 vulcanchem.combiosynth.compharmjournal.runih.govnih.govcaymanchem.comglucoside. | mdpi.com |
Trifolium pratense, commonly known as red clover, is a well-known source of isoflavones, particularly the aglycone formononetin (B1673546). bioline.org.brscielo.brpubcompare.ai Studies have extensively documented the presence of formononetin in extracts from red clover. bioline.org.brscielo.br However, while the plant is rich in the base isoflavone (B191592), the scientific literature available from the search results does not specify the isolation of its 7-O-gentiobioside derivative from this species. The plant is known to contain other glycosides, such as trifolirhizin. jst.go.jp
Astragalus mongholicus is another significant medicinal plant from the Leguminosae family that produces a variety of isoflavonoids. nih.gov Research on its chemical constituents has led to the isolation of formononetin and its simpler glycoside, ononin (B1677330) (formononetin-7-O-β-D-glucoside). nih.govcaymanchem.comresearchgate.net Studies have also identified formononetin-7-O-glucoside-6″-O-malonate in the plant. maxapress.com Despite the presence of these related compounds, the current body of research from the search results does not confirm the natural occurrence of this compound in Astragalus mongholicus.
Avena sativa, or the common oat, is a member of the Poaceae family, not the Leguminosae. While some studies have analyzed its flavonoid content, isolating compounds such as tilianin (B192538) and various kaempferol (B1673270) derivatives, there is no clear evidence in the searched literature confirming the presence of this compound. unimi.it One fragmented search result mentioned formononetin and gentiobioside in the context of Avena sativa, but it lacked the clarity to confirm the presence of the specific compound this compound. cjnmcpu.com
| Plant Species | Family | Presence of this compound | Related Compounds Found |
|---|---|---|---|
| Maackia amurensis | Leguminosae (Fabaceae) | Confirmed in roots/bark. researchgate.netmdpi.com | Tectoridin. mdpi.com |
| Trifolium pratense | Leguminosae (Fabaceae) | Not specified in search results. | Formononetin (aglycone), Trifolirhizin. bioline.org.brjst.go.jp |
| Astragalus mongholicus | Leguminosae (Fabaceae) | Not specified in search results. | Formononetin, Ononin (formononetin-7-O-β-D-glucoside), Calycosin-7-O-β-D-glucoside. nih.govcaymanchem.comresearchgate.net |
| Avena sativa | Poaceae | Not confirmed in search results. | Tilianin, Kaempferol derivatives. unimi.it |
| Compound Name |
|---|
| This compound |
| Formononetin |
| Ononin (Formononetin-7-O-β-D-glucoside) |
| Formononetin-7-O-glucoside-6″-O-malonate |
| Trifolirhizin |
| Tectoridin |
| Calycosin-7-O-β-D-glucoside |
| Tilianin |
| Kaempferol |
Specific Plant Genera and Species
Pueraria lobata (Kudzu)
The root of Pueraria lobata, commonly known as kudzu, is a rich source of isoflavonoids. frontiersin.orgmdpi.comthieme-connect.com Extensive phytochemical analyses have identified the aglycone formononetin and its 7-O-glucoside, ononin, within this plant. frontiersin.orgnih.gov Research has also pinpointed a specific enzyme in P. lobata, an isoflavone 7-O-glucosyltransferase, which is responsible for the glycosylation of formononetin to ononin. nih.gov Furthermore, studies have isolated other complex formononetin glycosides, such as formononetin 8-C-(β-d-apiofuranosyl-(1→6)-β-d-glucopyranoside) and formononetin 8-C-(β-d-xylopyranosyl-(1→6)-β-d-glucopyranoside), from kudzu roots. mdpi.com Despite the documented presence of formononetin and the plant's capacity to produce various isoflavone glycosides, current scientific literature does not confirm the isolation of this compound from Pueraria lobata.
Glycyrrhiza pallidiflora
Investigations into the chemical constituents of Glycyrrhiza pallidiflora, a species of licorice, have revealed the presence of formononetin. capes.gov.br Studies on hairy root cultures of this plant have successfully isolated formononetin 7-O-(6"-malonylglucoside). nih.govresearchgate.net This finding indicates that G. pallidiflora possesses the enzymatic machinery to attach sugar moieties to the 7-O position of formononetin, and to further modify these sugars. However, based on available scientific reports, this compound itself has not been identified as a natural constituent of Glycyrrhiza pallidiflora. capes.gov.brnih.govresearchgate.net
Medicago sativa (Alfalfa)
Alfalfa (Medicago sativa) is another leguminous plant known for its diverse isoflavonoid content. nih.gov Phytochemical studies have confirmed the presence of formononetin and its glycosidic derivatives in this species. Specifically, formononetin 7-O-glucoside (ononin) and formononetin 7-O-glucoside-6''-O-malonate have been identified in alfalfa. nih.govthegoodscentscompany.com The presence of these compounds underscores the plant's metabolic pathways for producing formononetin glycosides. Nevertheless, a review of the current scientific literature indicates that this compound has not been reported as a naturally occurring compound in Medicago sativa.
Hedysarum coronarium (Sulla)
Hedysarum coronarium, also known as sulla, has been analyzed for its flavonoid and isoflavonoid composition. These investigations have consistently identified formononetin and its 7-O-glucoside (ononin), as well as malonylated derivatives of this glucoside, in the plant. mdpi.commassey.ac.nzresearchgate.net While the plant actively synthesizes formononetin glycosides, there is currently no direct evidence in the scientific literature to suggest that this compound is among the natural products of Hedysarum coronarium.
Distribution within Plant Organs and Tissues
The concentration and distribution of isoflavonoids, including formononetin and its derivatives, can vary significantly between different organs and tissues within a plant. This distribution is often linked to the specific physiological roles these compounds play, such as in defense mechanisms or growth regulation.
In Pueraria lobata , research has shown that formononetin is predominantly synthesized and accumulated in the roots. frontiersin.org The expression of the gene responsible for a key step in its biosynthesis, PlOMT9, is also highest in the roots, with significantly lower levels detected in the stems and leaves. frontiersin.orgnih.gov
For Glycyrrhiza pallidiflora , studies have focused on hairy root cultures, which have been shown to produce formononetin derivatives, suggesting the root is a primary site of synthesis and accumulation for these compounds in this species as well. nih.govresearchgate.net
In Medicago sativa , phytoestrogens, including formononetin and its glycosides, have been identified in the aerial parts (shoots) of the plant. nih.gov
In Hedysarum coronarium , glycosides of formononetin have been detected in both the leaves and the flowers, indicating a broader distribution of these compounds throughout the aerial parts of the plant. mdpi.comresearchgate.net
The table below summarizes the documented occurrence of formononetin and its related glycosides in the specified plants and their organs.
| Plant Species | Compound | Plant Organ(s) | Reference(s) |
| Pueraria lobata | Formononetin, Formononetin 7-O-glucoside (Ononin), Other Formononetin Glycosides | Roots, Stems, Leaves | frontiersin.orgmdpi.comthieme-connect.comfrontiersin.orgnih.gov |
| Glycyrrhiza pallidiflora | Formononetin, Formononetin 7-O-(6"-malonylglucoside) | Hairy Root Cultures | capes.gov.brnih.govresearchgate.net |
| Medicago sativa | Formononetin, Formononetin 7-O-glucoside (Ononin), Formononetin 7-O-glucoside-6''-O-malonate | Aerial Parts | nih.govnih.govthegoodscentscompany.com |
| Hedysarum coronarium | Formononetin, Formononetin 7-O-glucoside (Ononin), Formononetin 7-O-glucoside-6"-O-malonate | Leaves, Flowers | mdpi.commassey.ac.nzresearchgate.net |
Biosynthesis and Biotransformation Pathways
Enzymatic Pathways in Plants
The biosynthesis of isoflavonoids, including the formononetin (B1673546) aglycone, is primarily restricted to the Leguminosae family of plants. frontiersin.orgnih.gov The core isoflavonoid (B1168493) skeleton undergoes a series of modifications by various enzymes, such as glycosylation and methylation, which alter their biological properties and lead to a diverse array of compounds. frontiersin.orgnih.gov
The journey to Formononetin-7-O-gentiobioside begins with the general phenylpropanoid pathway. The isoflavonoid biosynthetic pathway initiates with the enzyme isoflavone (B191592) synthase (IFS), which catalyzes the conversion of flavanone intermediates, such as liquiritigenin, into a 2-hydroxyisoflavanone. frontiersin.orgnih.govfrontiersin.org This intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the isoflavone daidzein. frontiersin.orgnih.gov
Daidzein serves as a critical precursor in the biosynthesis of formononetin. researchgate.net The synthesis of daidzein itself relies on the availability of liquiritigenin, an intermediate that is not commonly found in non-legume plants because its formation requires the enzyme chalcone reductase (CHR). nih.gov
Table 1: Key Enzymes in the Early Isoflavonoid Pathway
| Enzyme | Abbreviation | Function |
| Isoflavone Synthase | IFS | Catalyzes the formation of a 2-hydroxyisoflavanone from a flavanone. frontiersin.orgnih.gov |
| 2-hydroxyisoflavanone dehydratase | HID | Dehydrates 2-hydroxyisoflavanone to form an isoflavone (e.g., daidzein). frontiersin.orgnih.gov |
| Chalcone Reductase | CHR | Key enzyme for producing liquiritigenin, the precursor to daidzein. nih.gov |
Glycosylation is a crucial modification step in isoflavonoid metabolism, often occurring at the 7-O position. This reaction is catalyzed by uridine diphosphate (B83284) glycosyltransferases (UGTs). oup.com These enzymes transfer a sugar moiety from a nucleotide diphosphate-activated sugar to the isoflavone aglycone. oup.com Specifically, isoflavone 7-O-glucosyltransferase converts daidzein into its 7-O-glucoside, daidzin. frontiersin.orgnih.gov This process enhances the water solubility and in vivo stability of the compounds. oup.com The attachment of a second glucose molecule to form the gentiobioside chain is a subsequent glycosylation step. Cultured plant cells, such as those of Nicotiana tabacum, have demonstrated the ability to convert daidzein into its 7-β-gentiobioside. researchgate.net
The structural diversity of isoflavonoids is significantly increased through modification reactions like methylation and glycosylation. frontiersin.orgnih.govresearchgate.net In the context of this compound, both processes are essential. Formononetin (7-hydroxy-4′-methoxyisoflavone) is an O-methylated isoflavone. wikipedia.org
One established pathway suggests that daidzein is first methylated to form formononetin. researchgate.net An alternative pathway has also been proposed where methylation occurs at the isoflavanone stage, with 2,7,4′-trihydroxyisoflavanone acting as the methyl acceptor to form 2,7-dihydroxy-4'-methoxyisoflavanone, which is then dehydrated to formononetin. tandfonline.comnih.gov An isoflavone-specific 4′-O-methyltransferase (HI4'OMT) has been identified as responsible for this methylation. frontiersin.org
Following the formation of the formononetin aglycone, glycosylation occurs. The 7-hydroxyl group of formononetin is a primary site for this modification, leading first to its 7-O-glucoside (ononin) and subsequently to more complex glycosides like this compound. wikipedia.orgnih.gov
Microbial Biotransformation and Derivatization
Microbial systems offer a powerful platform for the structural modification of flavonoids, leading to the production of novel derivatives. nih.gov These biotransformations can include reactions like glycosylation, acylation, and phosphorylation. nih.govfrontiersin.orgnih.gov
Microorganisms can be utilized as biocatalysts to create new forms of isoflavone glycosides. For instance, the organic solvent-resistant bacterium Bacillus amyloliquefaciens FJ18 has been shown to transform formononetin. frontiersin.org This strain can first glycosylate the 7-phenolic hydroxyl group of formononetin to produce ononin (B1677330) (formononetin-7-O-glucoside). frontiersin.org Subsequently, it can perform a succinylation reaction, acylating the hydroxyl group at the 6-position of the glucose moiety to yield formononetin-7-O-β-(6″-O-succinyl)-D-glucoside, a novel acylated form. frontiersin.org This biotransformation significantly improves the water solubility of the parent compound. frontiersin.org The main reactions involved in microbial biotransformation of flavonoids include glycosylation, deglycosylation, O-methylation, and hydroxylation. nih.gov
Table 2: Examples of Microbial Biotransformation of Formononetin
| Microorganism | Substrate | Product(s) | Transformation Type |
| Bacillus amyloliquefaciens FJ18 | Formononetin | Formononetin-7-O-glucoside (Ononin), Formononetin-7-O-β-(6″-O-succinyl)-D-glucoside | Glycosylation, Succinylation frontiersin.org |
| Bacillus amyloliquefaciens KCTC 13588 | Formononetin | Formononetin 7-O-phosphate | Phosphorylation nih.gov |
A novel biorenovation product, formononetin 7-O-phosphate (FMP), has been synthesized from formononetin through microbial biotransformation. nih.gov This process was achieved using Bacillus amyloliquefaciens KCTC 13,588. The microbial enzymes within this bacterium catalyze the phosphorylation of the 7-hydroxyl group of formononetin, creating the phosphate (B84403) derivative. This structural modification has been shown to enhance the anti-inflammatory properties of the parent compound. nih.gov
Production of Novel Glycosides and Acylated Forms
Formation of Succinylated Formononetin Glycosides
Succinylation is a modification process that can significantly alter the properties of a parent compound. In the context of formononetin glycosides, this process involves the addition of a succinyl group, which can enhance water solubility and bioavailability. Research has shown that certain bacteria can transform formononetin into a succinyl glycosylated derivative. researchgate.net This new compound, Formononetin-7-O-β-(6″-O-succinyl)-D-glucoside, demonstrated a remarkable improvement in water solubility—over 106 times greater than that of formononetin. researchgate.net This biotransformation is significant as poor water solubility is a common limitation for the industrial application of isoflavones. researchgate.net
Involved Microorganisms and Enzymatic Systems (e.g., Bacillus amyloliquefaciens)
Several microorganisms have been identified for their ability to biotransform formononetin. Strains of Bacillus, particularly Bacillus amyloliquefaciens, have proven effective in these enzymatic conversions.
Bacillus amyloliquefaciens : Strains such as FJ18 and KCTC 13,588 are utilized for the biotransformation of formononetin. frontiersin.orgnih.gov The FJ18 strain is noted for its capacity to modify formononetin through glycosylation and its derivative ononin through succinylation. frontiersin.org This strain, which is resistant to organic solvents, can achieve a high transformation rate of formononetin, reaching 94.2% under optimized conditions. frontiersin.org The enzymatic system of Bacillus possesses both glycosylation and succinylation activities, enabling the production of these modified isoflavones. frontiersin.org
Bacillus velezensis : The newly discovered Bacillus velezensis strain LQ5 has also been shown to efficiently biosynthesize rare formononetin derivatives. researchgate.net
Eubacterium limosum : This bacterium is known to biotransform methoxylated isoflavonoids. It can demethylate formononetin to produce daidzein. oup.com
The table below summarizes the microorganisms involved in the biotransformation of formononetin and its derivatives.
| Microorganism | Strain(s) | Transformation Product(s) | Reference |
| Bacillus amyloliquefaciens | FJ18, KCTC 13,588 | Succinylated formononetin glycosides, Formononetin 7-O-phosphate | frontiersin.orgnih.gov |
| Bacillus velezensis | LQ5 | Formononetin derivatives | researchgate.net |
| Eubacterium limosum | Not specified | Daidzein (from formononetin) | oup.com |
Research on Biorenovation Products
Biorenovation is a technique that uses microbial biocatalytic reactions to produce various derivatives from precursor compounds. nih.gov This method can yield novel compounds with potentially improved biological properties and reduced toxicity compared to the parent molecule. nih.gov
Two notable biorenovation products derived from formononetin are a succinylated glycoside and a phosphorylated derivative:
Formononetin-7-O-β-(6″-O-succinyl)-D-glucoside : This compound, produced by Bacillus amyloliquefaciens FJ18, was identified as a new chemical entity. Its primary advantage is a significant enhancement of water solubility and bioavailability, which may improve its potential for clinical applications. frontiersin.org
Formononetin 7-O-phosphate : Synthesized using Bacillus amyloliquefaciens KCTC 13,588, this novel compound demonstrated enhanced anti-inflammatory properties compared to formononetin in studies on macrophage cells. nih.govresearchgate.net Research indicated that it suppressed the production of pro-inflammatory cytokines and exerted its effects by downregulating key signaling pathways. nih.gov
These studies highlight how microbial biotransformation can generate new isoflavone derivatives with potentially superior characteristics.
In Vitro Deconjugation Studies
In nature, isoflavones like formononetin often exist as glycosides (bound to a sugar molecule) or other conjugates. Deconjugation, the removal of these attached groups, is a critical step in their metabolism.
Role of Glycosidases and Malonylesterases in Plant Metabolism
The breakdown of isoflavone conjugates is primarily carried out by specific enzymes. Glycosidases and malonylesterases are key players in the metabolism of these compounds within plants and are also crucial for their absorption in the gut after consumption.
Glycosidases : These enzymes catalyze the hydrolysis of glycosidic bonds. Specifically, β-glucosidases are responsible for cleaving the glucose molecule from isoflavone glucosides. acs.org This deglycosylation is a vital first step in the metabolism of compounds like ononin (formononetin-7-O-glucoside), converting them into their more biologically active aglycone forms (e.g., formononetin). encyclopedia.pubresearchgate.net The release of the aglycone is necessary because the glycoside forms generally have lower bioavailability due to their higher hydrophilicity. encyclopedia.pubmdpi.com In plant tissues, the presence of native β-glucosidases can lead to the rapid hydrolysis of isoflavone glycosides. researchgate.net
Malonylesterases : In many plants, isoflavone glucosides are further modified by the addition of a malonyl group, forming malonyl-glucosides like formononetin 7-O-glucoside-6′′-O-malonate. researchgate.netnih.gov The removal of this malonyl group is catalyzed by malonylesterases (specifically, isoflavone malonylglucoside malonylesterase). researchgate.net This step precedes the action of glucosidases, converting the malonyl-glucoside back to a simple glucoside, which can then be hydrolyzed to the aglycone.
The sequential action of these enzymes is essential for regulating the levels and forms of isoflavones within the plant and is a key determinant of their ultimate bioavailability and biological activity.
The table below details the enzymes involved in the deconjugation of formononetin glycosides.
| Enzyme | Abbreviation | Substrate | Product | Function | Reference |
| Isoflavone malonylglucoside malonylesterase | IEST | Formononetin 7-O-glucoside-6′′-O-malonate | Formononetin 7-O-glucoside | Removes the malonyl group | researchgate.net |
| Isoflavone glucoside glucosidase (β-glucosidase) | IGLC | Formononetin 7-O-glucoside (Ononin) | Formononetin | Removes the glucose group | encyclopedia.pubresearchgate.net |
Advanced Analytical Methodologies for Research
Isolation and Purification Techniques
The initial step in studying Formononetin-7-O-gentiobioside often involves its extraction and purification from natural sources, primarily leguminous plants. biosynth.comvulcanchem.com This process is critical to obtain a pure compound for subsequent structural and functional analyses.
Preparative Chromatography Methods (e.g., High-Performance Liquid Chromatography - HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of this compound. This method allows for the separation of the target compound from a complex mixture of plant metabolites. pharmjournal.rugoogle.com The process typically involves the use of a C18 column and a mobile phase gradient, often consisting of methanol (B129727) and water, to effectively resolve the compound. google.comunimi.it For instance, a method for isolating the related compound, formononetin-7-O-β-D-glucopyranoside, utilized a preparative HPLC system to achieve a high-purity product. pharmjournal.ru
In addition to HPLC, other chromatographic techniques are frequently employed in the purification process. Column chromatography using silica (B1680970) gel is a common initial step to fractionate the crude plant extract. google.com Furthermore, size-exclusion chromatography, often with Sephadex LH-20, is used to separate compounds based on their molecular size. unimi.itnih.gov This technique has been successfully applied to purify various isoflavone (B191592) glycosides, including those structurally similar to this compound. nih.gov The selection and sequence of these chromatographic methods are tailored to the specific plant matrix and the physicochemical properties of the target compound.
Structural Elucidation Techniques
Once isolated, the precise chemical structure of this compound is determined using a combination of powerful spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound. One-dimensional (1D) NMR, including ¹H NMR and ¹³C NMR, provides fundamental information about the number and types of protons and carbons in the molecule. For example, the ¹H NMR spectrum of the aglycone, formononetin (B1673546), shows characteristic signals for the aromatic protons and the methoxy (B1213986) group. chemicalbook.com
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between protons and carbons, and thus, the complete molecular framework. awi.desemanticscholar.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, which is essential for determining how the sugar moiety is attached to the isoflavone core. awi.desemanticscholar.org These advanced NMR techniques have been instrumental in characterizing a wide array of flavonoid glycosides. nih.govnih.gov
Below is a table summarizing typical NMR spectral data for related isoflavone glycosides, which would be comparable to what is observed for this compound.
| Technique | Description | Typical Chemical Shifts (ppm) |
| ¹H NMR | Provides information on the proton environment. | Aromatic protons: ~6.5-8.0 ppm; Sugar protons: ~3.0-5.5 ppm; Methoxy protons: ~3.8 ppm |
| ¹³C NMR | Provides information on the carbon skeleton. | Aglycone carbons: ~100-180 ppm; Sugar carbons: ~60-105 ppm |
| HSQC | Shows direct one-bond correlations between protons and carbons. | Cross-peaks corresponding to C-H bonds. |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Key for identifying glycosylation sites. |
Mass Spectrometry (MS and LC-MS/MS)
Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. pharmjournal.ru
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. frontiersin.org In LC-MS/MS, the parent ion of the compound is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information, particularly regarding the nature and linkage of the sugar units. researchgate.netmdpi.com For instance, the fragmentation of formononetin-7-O-glucoside in negative ion mode shows a characteristic loss of the glucose moiety (162 Da) to produce the aglycone ion. massbank.eu
The following table illustrates the type of data obtained from mass spectrometry for isoflavone glycosides.
| Technique | Information Provided | Example Data |
| HR-ESI-MS | Accurate molecular weight and formula determination. | [M+H]⁺ or [M-H]⁻ ion with high mass accuracy. |
| LC-MS/MS | Structural information from fragmentation patterns. | Observation of fragment ions corresponding to the loss of sugar units and parts of the aglycone. |
Quantitative Analysis in Research Samples
Accurate quantification of this compound in various research samples, such as plant extracts or biological fluids, is essential for many studies.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), typically coupled with a Diode Array Detector (DAD) or a UV detector, is the most widely used method for the quantitative analysis of this compound and related compounds. d-nb.infonih.govjfda-online.com The method's reliability is established through a rigorous validation process that assesses its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
For quantification, a calibration curve is constructed using a certified reference standard of the compound. d-nb.info The concentration of the analyte in a sample is then determined by comparing its peak area in the chromatogram to the calibration curve. HPLC methods have been successfully developed and validated for the quantification of formononetin and its glycosides in various plant materials. d-nb.inforesearchgate.net
A typical HPLC method for the analysis of isoflavones would involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with the addition of a small amount of acid like formic acid to improve peak shape. researchgate.net
The table below summarizes key parameters for a typical quantitative HPLC method.
| Parameter | Description | Typical Values |
| Column | Stationary phase for separation. | C18, 5 µm particle size |
| Mobile Phase | Solvents used for elution. | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | Speed of mobile phase through the column. | 0.8 - 1.0 mL/min |
| Detection | Wavelength for monitoring the analyte. | ~260 nm for isoflavones |
| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.999 |
| Precision (RSD%) | Repeatability of the measurement. | < 2% |
Biological Activities and Molecular Mechanisms in Vitro and Cellular Studies
Anticoagulant and Antiplatelet Mechanisms
Formononetin-7-O-gentiobioside, an isoflavonoid (B1168493) glycoside isolated from plants such as Maackia amurensis, has demonstrated notable effects on hemostasis in laboratory settings. researchgate.netresearchgate.net Pharmacological studies have confirmed that the compound possesses both antiplatelet and anticoagulant properties. google.com These activities suggest a potential role in interfering with the processes of blood clot formation. vulcanchem.com
Modulation of Platelet Aggregation (e.g., ADP-induced weakening)
In vitro studies using human blood have shown that this compound can weaken platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). researchgate.netresearchgate.net In experiments with human plasma, the compound, referred to as GBF, exhibited a dose-dependent effect, promoting the weakening of ADP-induced platelet aggregation at concentrations ranging from 1.0 to 50.0 mM. researchgate.netresearchgate.net
Further research on a related compound, formononetin-7-O-β-D-glucopyranoside, also demonstrated a strong inhibitory effect on platelet activation induced by both ADP and TRAP-6 (Thrombin receptor activated peptide). pharmjournal.rupharmjournal.ru In samples treated with this glucoside at doses of 1 µM, 3 µM, and 30 µM, the percentage of active platelets was significantly reduced, though the inhibitory effect was not found to be dose-dependent for ADP. pharmjournal.ru
Table 1: Effect of Formononetin (B1673546) Glycosides on Platelet Aggregation This table is interactive. You can sort and filter the data.
| Compound | Inducer | Concentration/Dose | Effect | Dose-Dependent | Source |
| This compound | ADP | 1.0 - 50.0 mM | Weakened platelet aggregation | Yes | researchgate.netresearchgate.net |
| Formononetin-7-O-β-D-glucopyranoside | ADP | 1 µM, 3 µM, 30 µM | Pronounced inhibition of platelet activation | No | pharmjournal.ru |
| Formononetin-7-O-β-D-glucopyranoside | TRAP-6 | 1 µM, 3 µM, 30 µM | Pronounced inhibition of platelet activation | Weak | pharmjournal.ru |
Influence on Coagulation Hemostasis (e.g., Hypocoagulation, Fibrin (B1330869) Formation Dynamics)
This compound influences coagulation hemostasis by inducing a state of reduced coagulation, or hypocoagulation. researchgate.net At a concentration of 50.0 mM, the compound induced hypocoagulative changes in blood plasma that were comparable to the action of 0.2-0.5 IU/mL of heparin. researchgate.netresearchgate.net This effect was substantiated through thromboelastometry, which revealed pronounced hypocoagulation and a significantly decreased dynamic of fibrin formation. researchgate.netresearchgate.net The compound's ability to interfere with blood coagulation cascades points to its potential for thrombosis prevention. vulcanchem.com
Inhibition of Intrinsic and Extrinsic Blood Clotting Pathways
The coagulation process is a complex cascade involving two primary pathways: the intrinsic and extrinsic pathways, which converge into a common pathway to produce fibrin. nih.govlumenlearning.com The intrinsic pathway is activated by factors within the bloodstream, while the extrinsic pathway is typically triggered by tissue damage. nih.govlumenlearning.combloodresearch.or.kr Research indicates that the hypocoagulative effect of this compound is achieved by inhibiting the reactions of both the inner (intrinsic) and outer (extrinsic) pathways of blood clotting. researchgate.net This dual inhibition contributes to the observed reduction in the rate of fibrin formation and its mechanical density. researchgate.net
Potential Modulatory Effects on Cellular Pathways
As an isoflavonoid, this compound belongs to a class of compounds known for their diverse biological interactions. biosynth.com
General Isoflavonoid-mediated Biological Interactions
Isoflavonoids are naturally occurring compounds found in plants, particularly legumes, and are recognized for their potential bioactive properties. biosynth.comresearchgate.net The mode of action for these compounds, including this compound, involves interaction with various biological pathways. biosynth.com These interactions can lead to a range of physiological effects, such as antioxidant, anti-inflammatory, or estrogen-like activities. biosynth.com The parent compound, formononetin, has been shown to exert protective effects through multiple mechanisms, including the inhibition of PI3K/AKT and ERK pathways and the regulation of inflammatory mediators. vulcanchem.com
Receptor Interactions (e.g., Estrogen Receptors)
This compound's aglycone (the non-sugar part), formononetin, is classified as a phytoestrogen due to its structural similarity to endogenous estrogen, which allows it to bind to estrogen receptors (ERs), specifically ERα and ERβ. frontiersin.orgnih.gov The ability of the compound to influence estrogen receptors suggests a potential therapeutic avenue for hormone-related conditions. biosynth.com Studies on human breast cancer cells (MCF-7) showed that phytoestrogens can compete for binding to estrogen receptors and enhance cell proliferation. nih.gov While formononetin itself showed weaker binding affinity compared to other phytoestrogens like coumestrol (B1669458) and genistein, its biological activity is still significant. nih.gov The interaction of formononetin with ERs is a key focus in research for developing treatments for ER-positive breast cancer and other conditions. biosynth.comnih.gov
Cellular Signaling Pathway Modulation (e.g., MAPK, NF-κB, PI3K/AKT, Nrf2 pathways)
While direct studies on this compound's modulation of specific signaling pathways are limited, research on its aglycone, formononetin, and other glycoside derivatives provides significant insights into its probable mechanisms. Formononetin has been shown to interact with several key inflammatory and antioxidant signaling cascades. qascf.comvulcanchem.com
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. nih.gov Formononetin has been observed to inhibit the phosphorylation of MAPK components such as extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38. qascf.comnih.gov This inhibition, in turn, can suppress the activation of the NF-κB signaling pathway. qascf.comnih.gov For instance, a novel derivative, formononetin 7-O-phosphate (FMP), demonstrated anti-inflammatory effects by downregulating the ERK, JNK, and NF-κB signaling pathways in LPS-stimulated RAW 264.7 macrophage cells. nih.gov Specifically, FMP treatment diminished the phosphorylation of JNK and, at higher concentrations, slightly decreased the phosphorylation of ERK and p38. nih.gov It also appeared to affect the NF-κB pathway by increasing the expression of its inhibitor, IκB-α, and reducing the phosphorylation of NF-κB itself. nih.gov
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is another crucial signaling cascade involved in cell survival and proliferation, which can also influence inflammatory and antioxidant responses. ijbs.com Formononetin has been shown to activate the PI3K/Akt pathway, which can lead to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a key transcription factor that regulates the expression of antioxidant genes. nih.gov Studies on formononetin have demonstrated its ability to protect neuronal cells from oxidative stress-induced death by activating the PI3K/Akt-Nrf2 signaling cascade, leading to enhanced expression of antioxidant genes. nih.gov This neuroprotective effect is also associated with the suppression of apoptosis through the inhibition of MAPK phosphorylation. nih.gov
Given that this compound is a glycoside of formononetin, it is plausible that it shares some of these modulatory activities, although the extent and specificity may be influenced by the gentiobiose moiety. vulcanchem.com
Table 1: Modulation of Cellular Signaling Pathways by Formononetin and its Derivatives
| Compound | Cell Model | Signaling Pathway | Observed Effect | Reference |
|---|---|---|---|---|
| Formononetin | IL-1β-stimulated primary chondrocytes | NF-κB, MAPK (ERK, JNK) | Suppressed NF-κB pathway; Inhibited phosphorylation of ERK and JNK. | qascf.com |
| Formononetin 7-O-phosphate (FMP) | LPS-stimulated RAW 264.7 macrophages | MAPK (JNK, ERK, p38), NF-κB | Diminished phosphorylation of JNK; Slightly decreased phosphorylation of ERK and p38; Increased IκB-α expression and decreased NF-κB phosphorylation. | nih.gov |
| Formononetin | H2O2-induced neuronal SH-SY5Y cells | PI3K/Akt-Nrf2, MAPK | Activated PI3K/Akt-Nrf2 signaling leading to increased antioxidant gene expression; Suppressed MAPK-regulated apoptosis. | nih.gov |
| Formononetin | ox-LDL-induced HUVECs | COX2, eNOS, cleaved caspase-3 | Downregulated expression of COX2, eNOS, and cleaved caspase-3. | nih.gov |
Antioxidant Mechanisms in Cellular Models
The antioxidant activities of isoflavonoids like this compound are a significant area of research. biosynth.com While direct studies on this specific glycoside are not abundant, the mechanisms of its aglycone, formononetin, have been investigated. Formononetin exerts its antioxidant effects through various mechanisms, primarily by modulating endogenous antioxidant systems and scavenging reactive oxygen species (ROS). nih.govnih.gov
A key mechanism is the activation of the Nrf2 signaling pathway. nih.govnih.gov In neuronal SH-SY5Y cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, formononetin was found to enhance the expression of antioxidant genes through the activation of the PI3K/Akt-Nrf2 signaling pathway. nih.gov This leads to a decrease in ROS levels and subsequent cell death. nih.gov The involvement of Nrf2 is critical, as its silencing with siRNA diminished the antioxidant gene expression and negated the protective effects of formononetin. nih.gov
Furthermore, formononetin has demonstrated the ability to reduce nitric oxide (NOx) levels in inflammatory macrophages, indicating favorable antioxidant activity. nih.gov In models of endothelial dysfunction induced by oxidized low-density lipoprotein (ox-LDL), formononetin has been shown to downregulate cyclooxygenase-2 (COX-2) and endothelial nitric oxide synthase (eNOS), which can contribute to reducing oxidative stress. nih.gov
Table 2: Antioxidant Mechanisms of Formononetin in Cellular Models
| Cell Model | Inducer of Oxidative Stress | Mechanism of Action | Outcome | Reference |
|---|---|---|---|---|
| Neuronal SH-SY5Y cells | H₂O₂ | Activation of PI3K/Akt-Nrf2 signaling pathway | Enhanced expression of antioxidant genes, decreased ROS levels, and reduced cell death. | nih.gov |
| LPS-triggered RAW 264.7 macrophages | LPS | Reduction of nitric oxide (NOx) levels | Demonstrated favorable antioxidant activity. | nih.gov |
| ox-LDL-induced HUVECs | ox-LDL | Downregulation of COX2 and eNOS | Anesthetized inflammation and apoptosis. | nih.gov |
Anti-inflammatory Mechanisms in Cellular Models
The anti-inflammatory properties of this compound and its related compounds are attributed to their ability to modulate key inflammatory pathways and mediators. vulcanchem.combiosynth.com The aglycone, formononetin, has been extensively studied for its anti-inflammatory effects in various cellular models. qascf.comnih.gov
A primary mechanism of formononetin's anti-inflammatory action is the inhibition of pro-inflammatory cytokine production. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, formononetin and its derivatives have been shown to suppress the production of prostaglandin-E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in a dose-dependent manner. nih.gov This is often accompanied by a decrease in the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process. nih.gov
The modulation of the NF-κB and MAPK signaling pathways is central to these anti-inflammatory effects. qascf.comnih.gov Formononetin has been shown to inhibit the activation of the NF-κB pathway in LPS-induced mastitis models and in monocrotaline-treated pulmonary arterial hypertension models. nih.gov In IL-1β stimulated chondrocytes, formononetin treatment resulted in lowered IL-1β secretion. frontiersin.org
Table 3: Anti-inflammatory Mechanisms of Formononetin and its Derivatives in Cellular Models
| Compound | Cell Model | Inducer | Mechanism of Action | Outcome | Reference |
|---|---|---|---|---|---|
| Formononetin 7-O-phosphate (FMP) | LPS-stimulated RAW 264.7 macrophages | LPS | Suppressed production of PGE2, IL-6, and IL-1β; Decreased mRNA expression of iNOS and COX-2; Downregulated ERK, JNK, and NF-κB signaling pathways. | Inhibited expression of pro-inflammatory cytokines and mediators. | nih.gov |
| Formononetin | LPS-treated RAW 264.7 macrophages | LPS | Suppressed the level of PGE2 in a dose-dependent manner. | Reduced inflammatory mediator. | nih.gov |
| Formononetin | IL-1β stimulated chondrocytes | IL-1β | Lowered IL-1β secretion. | Reduced pro-inflammatory cytokine. | frontiersin.org |
Structure-Activity Relationship (SAR) Studies of Glycoside Forms
Impact of Glycosylation on Biological Activity and Cellular Uptake
Glycosylation, the attachment of sugar moieties to a molecule, significantly alters the physicochemical properties of flavonoids, including their solubility, stability, and bioavailability, which in turn impacts their biological activity and cellular uptake. vulcanchem.comrushim.ru In the case of this compound, the presence of the gentiobiose disaccharide at the 7-O position enhances its water solubility compared to its aglycone, formononetin. vulcanchem.com
The effect of glycosylation on biological activity can be complex and is not always predictable. researchgate.net In many in vitro assays, O-glycosylation tends to reduce the bioactivity of flavonoids, including their antioxidant and anti-inflammatory effects. researchgate.net However, this is not a universal rule, and in some cases, glycosylation can enhance specific biological activities. researchgate.net
For cellular uptake, flavonoid glycosides are generally thought to be less readily absorbed across cell membranes than their corresponding aglycones due to their increased polarity and molecular size. Often, the glycoside must be hydrolyzed by enzymes to release the aglycone, which is then more easily taken up by cells. This hydrolysis can occur in the gut or at the cellular level.
While specific cellular uptake studies on this compound are limited, the general principles of flavonoid glycoside transport suggest that its uptake would be different from that of formononetin. The large gentiobiose group would likely hinder passive diffusion across cell membranes.
Comparison with Formononetin Aglycone and Other Derivatives
When comparing this compound to its aglycone, formononetin, and other derivatives, several key differences in biological activity emerge.
Formononetin (Aglycone): As previously discussed, formononetin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, by modulating various signaling pathways like MAPK, NF-κB, and PI3K/Akt-Nrf2. qascf.comnih.govnih.gov It is generally considered the more biologically active form in many in vitro systems due to its lower polarity and smaller size, allowing for easier interaction with cellular targets. researchgate.net
Formononetin-7-O-glucoside (Ononin): This is a simpler glycoside of formononetin, containing a single glucose unit. wikipedia.org Studies on ononin (B1677330) have shown that it also possesses anti-inflammatory effects in macrophage models, similar to other formononetin derivatives. nih.gov
Formononetin 7-O-phosphate (FMP): This novel, synthetically modified derivative has demonstrated improved cell viability and potent anti-inflammatory properties compared to formononetin in LPS-stimulated RAW 264.7 cells. nih.gov FMP was more effective at inhibiting the production of pro-inflammatory cytokines and mediators. nih.gov This suggests that the addition of a phosphate (B84403) group can enhance the biological activity of formononetin. nih.gov
Formononetin-7-O-glucoside-6''-O-malonate: This derivative, found in plants like Astragalus membranaceus, is another example of a modified glycoside. researchgate.netnih.gov The presence of the malonate group further alters the molecule's properties, though specific comparative biological activity studies are less common.
Table 4: Comparison of Formononetin and its Derivatives
| Compound | Structural Feature | Key Biological Activities Noted | Reference |
|---|---|---|---|
| Formononetin | Aglycone | Antioxidant, anti-inflammatory, neuroprotective; modulates MAPK, NF-κB, PI3K/Akt-Nrf2 pathways. | qascf.comnih.govnih.gov |
| This compound | Gentiobiose (disaccharide) at 7-O position | Potential antioxidant and anti-inflammatory activities, likely influenced by glycosylation. | biosynth.com |
| Formononetin-7-O-glucoside (Ononin) | Glucose at 7-O position | Anti-inflammatory effects in macrophage models. | nih.govwikipedia.org |
| Formononetin 7-O-phosphate (FMP) | Phosphate group at 7-O position | Improved cell viability and potent anti-inflammatory effects compared to formononetin. | nih.gov |
| Formononetin-7-O-glucoside-6''-O-malonate | Malonylated glucoside at 7-O position | Naturally occurring derivative with altered physicochemical properties. | researchgate.netnih.gov |
Research Applications and Prospective Scientific Impact
Significance in Phytochemical Investigations and Natural Product Discovery
Formononetin-7-O-gentiobioside plays a crucial role in the exploration of plant-based chemical compounds. Its presence in certain plant families, particularly the Fabaceae, makes it a valuable marker in chemotaxonomic studies, which classify plants based on their chemical constituents. biosynth.comvulcanchem.comresearchgate.net The isolation and identification of this compound from plant extracts often pave the way for the discovery of other related isoflavones and natural products. wiley.comnajah.edu
The process of isolating this compound typically involves bioassay-guided fractionation of plant extracts. vulcanchem.com This method, followed by various chromatographic techniques, allows researchers to pinpoint and purify the active components within a plant. vulcanchem.comgoogle.com The identification of this compound in plants like Maackia amurensis and Pteris plumbea highlights its importance in phytochemical research. researchgate.netgoogle.com
Table 1: Selected Plant Sources of Formononetin (B1673546) and its Glycosides
| Plant Species | Family | Compound(s) Identified | Reference(s) |
| Trifolium pratense (Red Clover) | Fabaceae | Formononetin | nih.govfrontiersin.org |
| Astragalus mongholicus | Fabaceae | Formononetin | nih.govfrontiersin.org |
| Pueraria montana | Fabaceae | Formononetin | frontiersin.org |
| Maackia amurensis | Fabaceae | This compound, Formononetin 7-O-glucoside-6''-O-malonate | google.comnih.gov |
| Hedysarum coronarium | Fabaceae | Formononetin-7-O-glucoside, Formononetin 7-O-glucoside-6''-O-malonate | mdpi.com |
| Pteris plumbea | Pteridaceae | This compound | researchgate.net |
| Ononis arvensis | Fabaceae | Formononetin-7-O-β-D-glucopyranoside | pharmjournal.ru |
Role as a Pre-clinical Research Tool for Investigating Cellular and Molecular Mechanisms
In pre-clinical settings, this compound serves as a valuable tool for investigating various cellular and molecular pathways. While much of the detailed mechanistic research has focused on its aglycone, formononetin, the glycoside provides a unique opportunity to study the effects of glycosylation on biological activity. vulcanchem.com
Formononetin itself has been shown to interact with a multitude of cellular targets and signaling pathways, including:
Inflammatory Pathways: It can modulate key inflammatory signaling routes such as NF-κB, MAPK, and JAK-STAT, thereby reducing the production of pro-inflammatory cytokines. qascf.comnih.gov
Oxidative Stress Pathways: The compound has been observed to activate the Nrf2/ARE signaling pathway, which enhances the expression of antioxidant enzymes. nih.gov
Cell Proliferation and Apoptosis: Research indicates that formononetin can influence cell cycle regulation and induce apoptosis in various cancer cell lines by modulating pathways like PI3K/AKT and ERK. vulcanchem.comwiley.comfrontiersin.org For instance, it has been shown to inhibit the proliferation of osteosarcoma cells and induce their apoptosis. nih.gov
Hormone Receptor Modulation: As a phytoestrogen, formononetin can interact with estrogen receptors, which is significant for research into hormone-related conditions. nih.gov
By studying this compound alongside its aglycone, researchers can dissect the specific roles of the gentiobiose sugar moiety in modulating these cellular and molecular interactions. vulcanchem.com
Development of Biotransformed Derivatives for Enhanced Research Properties
A significant area of research focuses on modifying this compound and its parent compound, formononetin, to enhance their properties for research purposes. A primary challenge with formononetin is its poor water solubility, which can limit its application in certain experimental models. nih.gov Glycosylation, as seen in this compound, is a natural strategy that improves water solubility. vulcanchem.com
Scientists are also exploring other biotransformed and synthetic derivatives to further improve its characteristics. For example, the synthesis of formononetin 7-O-phosphate (FMP) through microbial biotransformation has been shown to yield a compound with potentially improved biological properties and reduced toxicity compared to the parent compound. nih.govmdpi.com Other derivatives, such as sulphonated formononetin and formononetin-poly (ethylene glycol), have been created to enhance bioavailability and anti-inflammatory and antioxidant activities. nih.gov
The development of these derivatives is crucial for creating more effective research tools with optimized properties for in vitro and in vivo studies. researchgate.netnih.gov
Table 2: Examples of Formononetin Derivatives and their Investigated Properties
| Derivative | Modification | Investigated Properties | Reference(s) |
| Formononetin 7-O-phosphate (FMP) | Phosphorylation at the 7-O position | Improved anti-inflammatory properties | nih.govmdpi.com |
| Sulphonated Formononetin | Sulphonation | Enhanced anti-inflammatory and antioxidant activity | nih.gov |
| Formononetin-poly (ethylene glycol) | PEGylation | Improved bioavailability and reduced systemic toxicity | nih.gov |
| Formononetin-dithiocarbamate conjugates | Addition of dithiocarbamate (B8719985) moieties | Potent antiproliferative activity against cancer cells | nih.gov |
| Formononetin nitrogen mustard derivatives | Addition of nitrogen mustard moieties | Cytotoxicity against various cancer cell lines | nih.gov |
Contribution to Understanding Natural Product Glycoside Pharmacology
The study of this compound significantly contributes to the broader field of natural product glycoside pharmacology. Glycosylation—the attachment of sugar molecules to a compound—can profoundly impact the pharmacokinetic and pharmacodynamic properties of a molecule. vulcanchem.com
By comparing the biological activities of this compound with its aglycone, formononetin, and other glycosylated forms like ononin (B1677330) (formononetin-7-O-glucoside), researchers can gain insights into how the nature and size of the sugar moiety affect:
Absorption and Metabolism: The gut microbiota plays a critical role in the biotransformation of isoflavone (B191592) glycosides, often hydrolyzing them to their more readily absorbed aglycone forms. qascf.comfrontiersin.org
Biological Activity: The sugar moiety can influence how the compound interacts with cellular targets, potentially altering its efficacy and mechanism of action. biosynth.comresearchgate.net
Understanding these structure-activity relationships is fundamental to the development of new therapeutic agents derived from natural products. biosynth.com The knowledge gained from studying this compound helps to build a more comprehensive picture of how glycosylation can be utilized to optimize the pharmacological profiles of natural compounds. encyclopedia.pubresearchgate.net
Future Research Directions and Unexplored Avenues
Elucidating Comprehensive Bioactivity Profiles at the Cellular and Molecular Level
Current knowledge suggests that formononetin-7-O-gentiobioside, like other isoflavonoids, may possess antioxidant, anti-inflammatory, and estrogen-like activities. biosynth.com However, comprehensive studies are needed to fully map its bioactivity. biosynth.com Future investigations should focus on a broader range of cellular models to systematically screen for its effects on various physiological and pathological processes. This includes, but is not limited to, its potential roles in cardiovascular diseases, osteoporosis, and certain types of cancer. biosynth.com
Key research questions to address include:
What is the full spectrum of its antioxidant and anti-inflammatory properties at the cellular level?
How does it modulate key signaling pathways involved in cell proliferation, apoptosis, and differentiation in different cell types?
Does it exhibit selective estrogen receptor modulation, and what are the downstream consequences in various hormone-responsive tissues?
A deeper understanding of its structure-activity relationship is also paramount to better understand its specific effects. biosynth.com
In-depth Molecular and Cellular Target Identification for Specific Mechanisms
A significant knowledge gap exists regarding the precise molecular targets of this compound. vulcanchem.com While its parent compound, formononetin (B1673546), is known to interact with various targets, including estrogen receptors and signaling pathways like PI3K/AKT and ERK, the influence of the gentiobiose moiety on target binding and specificity is largely unknown. vulcanchem.comchemfaces.comnih.gov
Future research should employ a range of modern techniques to identify and validate its direct molecular interactors. These approaches could include:
Affinity chromatography and mass spectrometry: to isolate and identify binding proteins from cell lysates.
Computational molecular docking: to predict binding affinities and modes of interaction with known and potential targets. nih.gov
Cellular thermal shift assays (CETSA): to confirm target engagement within a cellular context.
Identifying these targets is a critical step in deciphering the specific mechanisms through which this compound exerts its biological effects. nih.gov For instance, while it is known to interfere with blood coagulation cascades, the precise molecular targets within these pathways remain to be fully elucidated. vulcanchem.com
Advanced Biotransformation Strategies for Novel Analogues with Targeted Research Properties
Biotransformation offers a powerful tool for generating novel analogues of this compound with potentially enhanced or modified properties. semanticscholar.org Glycosylation, for example, can significantly alter the aqueous solubility and stability of isoflavones. semanticscholar.org Exploring various enzymatic and microbial systems could lead to the creation of a library of new derivatives.
Future research in this area should focus on:
Enzymatic Glycosylation and Deglycosylation: Utilizing specific glycosyltransferases and glucosidases to modify the sugar moiety. mdpi.comresearchgate.netpreprints.org This could involve adding or removing sugar units, or altering the glycosidic linkage, to study the impact on bioactivity.
Microbial Transformation: Employing microorganisms known for their ability to metabolize isoflavonoids to produce novel metabolites. nih.gov This can lead to the discovery of compounds with unique biological activities.
Synthesis of Novel Derivatives: Chemical synthesis can be used to create analogues with specific structural modifications, such as phosphorylation, which has been shown to alter the anti-inflammatory properties of formononetin. nih.gov
These new analogues can then be screened for targeted research properties, such as improved bioavailability, enhanced target specificity, or novel mechanisms of action.
Integration with Systems Biology Approaches to Map Complex Interactions
To gain a holistic understanding of the effects of this compound, it is essential to move beyond a single-target, single-pathway approach. Systems biology, which integrates high-throughput 'omics' data (genomics, transcriptomics, proteomics, and metabolomics), can provide a comprehensive map of the complex biological interactions influenced by this compound. nih.govslideshare.netresearchgate.net
Key applications of systems biology in this context include:
Transcriptomic and Proteomic Profiling: To identify global changes in gene and protein expression in cells or tissues treated with this compound. This can reveal novel pathways and biological processes affected by the compound.
Metabolomic Analysis: To understand how the compound and its metabolites are processed by cells and how they, in turn, affect the cellular metabolome.
Network Pharmacology: To construct and analyze interaction networks between the compound, its targets, and disease-related genes and proteins, thereby predicting its potential therapeutic effects and mechanisms of action. researchgate.net
By integrating these diverse research avenues, a more complete and nuanced picture of this compound will emerge, paving the way for its potential application in various fields of health and wellness.
Q & A
What are the optimal chromatographic conditions for isolating Formononetin-7-O-gentiobioside from complex plant matrices?
Basic Research Focus
To isolate this compound, researchers should employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) with polarity-adjusted mobile phases. A recommended protocol includes:
- Column selection : Reverse-phase C18 columns for better separation of glycosylated isoflavones.
- Mobile phase : Gradient elution with water-acetonitrile (0.1% formic acid) to enhance peak resolution .
- Validation : Compare retention times with authenticated standards and confirm purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR).
How can researchers design dose-response studies to evaluate the anti-inflammatory efficacy of this compound in vitro?
Advanced Research Focus
A robust dose-response study requires:
- Cell lines : Use LPS-induced RAW 264.7 macrophages to model inflammation.
- Concentration range : Test 0.1–100 µM, with dexamethasone as a positive control.
- Outcome metrics : Quantify TNF-α and IL-6 via ELISA and validate NF-κB pathway inhibition via western blotting.
- Statistical rigor : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values and assess significance (p < 0.05) .
What methodological strategies resolve contradictions in reported pharmacokinetic data for this compound?
Advanced Research Focus
Discrepancies in bioavailability studies often arise from variability in:
- Administration routes : Compare oral vs. intravenous dosing in rodent models to assess first-pass metabolism.
- Analytical sensitivity : Use ultra-HPLC (UHPLC) coupled with tandem MS to detect low plasma concentrations.
- Data normalization : Control for inter-individual differences by normalizing to creatinine clearance or body surface area .
How should researchers formulate a PICOT-compliant clinical question for studying this compound in osteoporosis management?
Advanced Research Focus
Using the PICOT framework :
- Population (P) : Postmenopausal women with osteopenia (T-score: -1.0 to -2.5).
- Intervention (I) : Daily oral administration of 50 mg this compound.
- Comparison (C) : Placebo or standard bisphosphonate therapy.
- Outcome (O) : Change in bone mineral density (BMD) over 12 months.
- Time (T) : 12-month follow-up with dual-energy X-ray absorptiometry (DEXA) scans .
What are the limitations of in silico docking models for predicting this compound’s interaction with estrogen receptors?
Advanced Research Focus
While molecular docking (e.g., AutoDock Vina) predicts binding affinity, key limitations include:
- Static models : Failure to account for receptor conformational changes.
- Solvent effects : Overlook aqueous interactions critical for glycoside stability.
- Validation requirement : Cross-verify results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
How can metabolomic profiling enhance understanding of this compound’s mechanism of action?
Advanced Research Focus
Integrate multi-omics approaches :
- Untargeted metabolomics : Use LC-MS to identify metabolite shifts in treated vs. control samples.
- Pathway analysis : Map changes to KEGG pathways (e.g., phenylpropanoid biosynthesis) using tools like MetaboAnalyst.
- Network pharmacology : Construct compound-target-disease networks to identify synergistic interactions .
What quality control measures are critical for ensuring batch-to-batch consistency in this compound isolation?
Basic Research Focus
Implement:
- Standard operating procedures (SOPs) : Document extraction parameters (temperature, solvent ratios).
- Chemical fingerprinting : Use HPLC-DAD to compare UV spectra across batches.
- Stability testing : Accelerated degradation studies (40°C/75% RH) to assess shelf-life .
How should researchers address low bioavailability in preclinical studies of this compound?
Advanced Research Focus
Strategies include:
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance solubility.
- Prodrug synthesis : Modify glycosidic bonds to improve intestinal absorption.
- Pharmacokinetic enhancers : Co-administer with piperine to inhibit cytochrome P450 metabolism .
What statistical methods are appropriate for analyzing synergistic effects of this compound in combination therapies?
Advanced Research Focus
Use:
- Chou-Talalay method : Calculate combination index (CI) values to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
- Isobolograms : Visualize dose reductions for equivalent efficacy.
- ANOVA with post-hoc tests : Identify significant differences between monotherapy and combination groups .
How can researchers differentiate artifact peaks from genuine metabolites in this compound degradation studies?
Advanced Research Focus
Mitigate artifacts via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
